
O1-tert-butyl O2-ethyl (2R,3R)-3-aminopiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O1-tert-butyl O2-ethyl (2R,3R)-3-aminopiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and ethyl groups, as well as an amino group. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2-ethyl (2R,3R)-3-aminopiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of tert-butyl and ethyl groups through alkylation reactions. The amino group is then introduced via reductive amination or other suitable methods. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the production process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
O1-tert-butyl O2-ethyl (2R,3R)-3-aminopiperidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester functionalities, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
O1-tert-butyl O2-ethyl (2R,3R)-3-aminopiperidine-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of O1-tert-butyl O2-ethyl (2R,3R)-3-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The tert-butyl and ethyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- O1-tert-butyl O2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
- O1-tert-butyl O2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate
- rel-1-(tert-butyl) 2-ethyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate
Uniqueness
O1-tert-butyl O2-ethyl (2R,3R)-3-aminopiperidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which impart distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups, along with the amino group, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl (2R,3R)-3-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9(14)7-6-8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m1/s1 |
Clave InChI |
SHSKHHYVYXBEKG-NXEZZACHSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N |
SMILES canónico |
CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



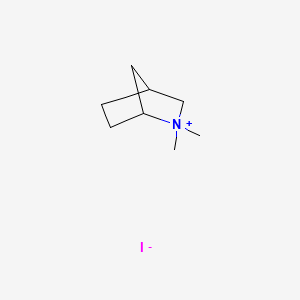
![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)

![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)
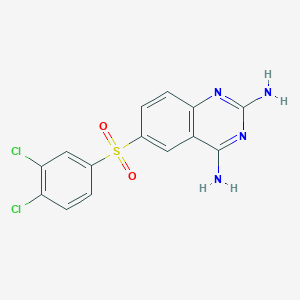

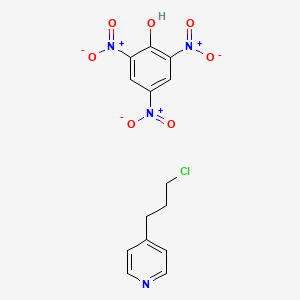
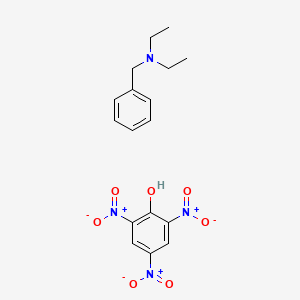
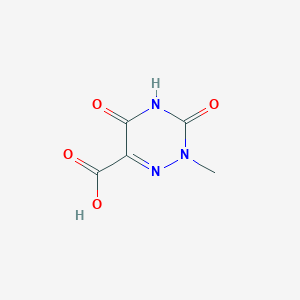
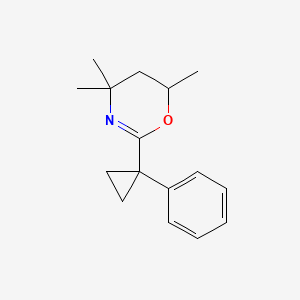

![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)

